Boc-tyr(bzl)-OL

Übersicht

Beschreibung

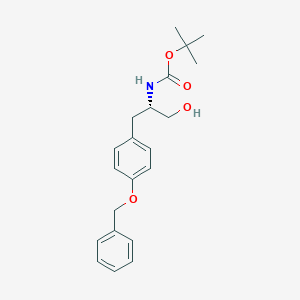

Boc-tyr(bzl)-OL: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a benzyl (Bzl) protecting group on the hydroxyl group of tyrosine. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of deprotection.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Solid-Phase Peptide Synthesis (SPPS): The synthesis of Boc-tyr(bzl)-OL typically involves the use of solid-phase peptide synthesis techniques. The process begins with the attachment of the Boc-tyr(bzl)-OH to a resin support.

Solution-Phase Synthesis: In some cases, solution-phase synthesis is employed.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step is critical for preventing unwanted side reactions during peptide elongation .

Reaction Conditions :

- Reagent : Boc₂O (1.2 equiv)

- Base : Aqueous NaOH (pH 9–10) or DIEA

- Solvent : Dioxane/water or THF

- Yield : >95%

Benzyl (Bzl) Protection of the Hydroxyl Group

The phenolic hydroxyl group of tyrosine is protected with a benzyl ether, facilitating selective reactions during peptide synthesis. This is typically achieved using benzyl bromide (BnBr) in the presence of a base .

Reaction Conditions :

Deprotection of the Boc Group

The Boc group is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) or HCl in dioxane .

Conditions :

- Reagent : 50% TFA in CH₂Cl₂

- Time : 30–60 min at 0–25°C

- Result : Exposes the free amine for subsequent coupling .

Deprotection of the Bzl Group

The benzyl ether is cleaved via catalytic hydrogenation using Pd/C or H₂/Pd black .

Conditions :

Esterification Reactions

The hydroxyl group can be activated for ester formation using coupling reagents like DCC or DEPBT .

Example :

Amide Bond Formation

DEPBT minimizes racemization during coupling with amino acids (e.g., Boc-Cys(4MB)-OH) .

Typical Conditions :

| Parameter | Value |

|---|---|

| Coupling Reagent | DEPBT (1.5 equiv) |

| Solvent | CH₂Cl₂/THF (1:1) |

| Temperature | 20°C |

| Yield | 85–99% |

| L/D Ratio | 98.5:1.5 (THF) |

Reduction of Esters to Alcohols

This compound is synthesized via reduction of the corresponding ester (e.g., methyl ester) using diisobutylaluminium hydride (DIBAH) .

Example :

- Starting Material : Methyl-N-Boc-4-benzyloxy-L-phenylalanine

- Reagent : DIBAH (1.2 equiv)

- Solvent : Hexane/toluene (1:1)

- Temperature : −78°C

- Time : 30 min

- Yield : 86% .

Oxidation to Aldehydes

The alcohol group in this compound is oxidized to Boc-Tyr(Bzl)-aldehyde using reagents like Dess-Martin periodinane or Swern oxidation .

Conditions :

- Reagent : Dess-Martin periodinane (1.1 equiv)

- Solvent : CH₂Cl₂

- Yield : 70–80%.

Table 1: Comparison of Deprotection Conditions

| Protecting Group | Reagent | Conditions | Yield |

|---|---|---|---|

| Boc | 50% TFA/CH₂Cl₂ | 30 min, 25°C | >95% |

| Bzl | H₂/Pd-C | 1 atm, MeOH, 2 h | >90% |

Table 2: Coupling Reagent Efficiency

| Reagent | Racemization (L/D Ratio) | Yield | Solvent |

|---|---|---|---|

| DEPBT | 98.5:1.5 | 85–99% | THF |

| HBTU | 79:21 | ~99% | CH₂Cl₂ |

Wissenschaftliche Forschungsanwendungen

Applications in Peptide Synthesis

-

Building Block for Peptides :

- Boc-tyrosine(bzl)-OL is widely used as a building block in the synthesis of peptides due to its ability to form stable amide bonds. It can be coupled with other amino acids using various coupling reagents such as DEPBT (Diethylphosphorylbenzotriazole) to yield high-purity peptides with minimal racemization .

- Facilitating Cyclization :

- Synthesis of Therapeutic Peptides :

Biological Applications

-

Antiproliferative Activity :

- Research indicates that peptides incorporating Boc-tyrosine(bzl)-OL demonstrate significant antiproliferative effects on various human cancer cell lines. For example, a cyclic pentapeptide derived from this compound was found to inhibit cell growth independently of opioid receptors, highlighting its potential as an anticancer agent .

- Receptor Binding Studies :

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Janeck et al., 2001 | Development of cyclic peptides with Boc-tyrosine(bzl)-OL showed significant inhibition of tumor cell growth. | Suggests potential for new cancer therapies. |

| Scarpignato & Pelosini, 2001 | Investigated the receptor binding properties of peptides containing Boc-tyrosine(bzl)-OL; found enhanced activity at somatostatin receptors. | Indicates utility in designing targeted treatments for hormone-related cancers. |

Wirkmechanismus

Mechanism:

Boc-tyr(bzl)-OL exerts its effects primarily through its role in peptide synthesis. The Boc and Bzl protecting groups prevent unwanted side reactions during peptide chain elongation. Upon deprotection, the free amino and hydroxyl groups participate in amide bond formation, facilitating the synthesis of desired peptides .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Boc-tyr(tBu)-OL: Similar to Boc-tyr(bzl)-OL but with a tert-butyl group instead of a benzyl group.

Boc-tyr-OH: Lacks the benzyl protecting group, making it less stable but easier to deprotect.

Fmoc-tyr(bzl)-OL: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc, offering different deprotection conditions.

Uniqueness:

This compound is unique due to its combination of Boc and Bzl protecting groups, which provide a balance of stability and ease of deprotection. This makes it particularly useful in solid-phase peptide synthesis .

Biologische Aktivität

Boc-tyrosine (benzyl) alcohol, commonly referred to as Boc-Tyr(Bzl)-OL , is a derivative of the amino acid tyrosine characterized by a tert-butoxycarbonyl (Boc) protecting group and a benzyl substituent. This compound has garnered attention in biochemical research due to its unique properties and potential applications in peptide synthesis and enzyme studies. This article explores the biological activity of this compound, focusing on its synthesis, interactions, and relevant case studies.

This compound has a molecular formula of and a molecular weight of approximately 371.43 g/mol . The synthesis of this compound typically involves several steps, including the protection of the hydroxyl group on tyrosine and subsequent reactions to introduce the benzyl substituent. Alternative synthetic routes have been reported, including the use of ionic liquids to enhance selectivity and efficiency during synthesis.

Biological Activity

This compound exhibits several biological activities, primarily related to its role as a substrate or probe in enzymatic studies. Its interactions with various nucleophiles and electrophiles facilitate peptide bond formation and other biochemical pathways. Notably, it has been investigated for its potential therapeutic effects and mechanisms of action in various biological contexts.

Enzymatic Interactions

Research indicates that this compound can serve as a substrate for enzymes involved in peptide synthesis. Studies have shown that it can influence enzyme activity and selectivity, which is critical for understanding its role in biochemical processes. For instance, it has been used to evaluate cyclization yields in peptide synthesis, demonstrating its utility in optimizing reaction conditions .

Case Studies

-

Peptide Synthesis Optimization :

A study focused on the use of this compound in conjunction with various coupling reagents revealed significant insights into racemization rates during peptide bond formation. The research indicated that this compound synthesized with DEPBT as a coupling reagent showed minimal racemization (95:5 L:D ratio), highlighting its effectiveness in maintaining stereochemical integrity during synthesis . -

Enzyme Activity Probing :

Another investigation utilized this compound to probe enzyme selectivity in a model system involving phosphorylated peptides. The findings suggested that this compound could be instrumental in understanding the mechanisms by which enzymes interact with substrates, thereby providing insights into their biological functions .

Comparative Analysis

The following table summarizes the structural similarities and unique features of this compound compared to other related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Boc-L-tyrosine | High | Directly involved in protein synthesis |

| Boc-O-benzyl-L-phenylalanine | Moderate | Contains a phenylalanine residue |

| Boc-Tyr(OMe)-OH | High | Methyl ether instead of benzyl group |

| Boc-Tyr(Ph)-OH | High | Different aromatic substituent |

| Boc-Tyr(Bn)-OH | High | Similar structure but different substituent |

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,18,23H,13-15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMAWYQEBPYJJU-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427138 | |

| Record name | BOC-TYR(BZL)-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66605-58-1 | |

| Record name | BOC-TYR(BZL)-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.